N,N-bis(2-fluoroethyl)aniline
Description
N,N-Bis(2-fluoroethyl)aniline is an aniline derivative featuring two 2-fluoroethyl groups attached to the nitrogen atom. The fluorine substituents confer unique electronic and steric properties, influencing reactivity, solubility, and applications in pharmaceuticals, agrochemicals, and coordination chemistry. Fluorine’s high electronegativity and small atomic radius enhance metabolic stability and lipophilicity, making this compound valuable in drug design and material science.
Properties
CAS No. |
1921-10-4 |
|---|---|
Molecular Formula |
C10H13F2N |
Molecular Weight |
185.21 g/mol |
IUPAC Name |
N,N-bis(2-fluoroethyl)aniline |
InChI |
InChI=1S/C10H13F2N/c11-6-8-13(9-7-12)10-4-2-1-3-5-10/h1-5H,6-9H2 |
InChI Key |
VTVNWWIMWDBJTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(CCF)CCF |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-bis(2-fluoroethyl)aniline can be synthesized through the reaction of aniline with 2-fluoroethanol in the presence of a catalyst. One common method involves using bis[dichloro(pentamethylcyclopentadienyl)iridium(III)] as a catalyst and sodium bicarbonate as a base in tert-amyl alcohol at 100°C under an inert atmosphere. The reaction typically takes 24 hours and yields the desired product after purification .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: N,N-bis(2-fluoroethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the fluoroethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
N,N-bis(2-fluoroethyl)aniline has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-bis(2-fluoroethyl)aniline involves its interaction with molecular targets through its fluoroethyl groups. These groups can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with biological molecules. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects on specific pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N,N-bis(2-fluoroethyl)aniline with structurally related compounds, focusing on substituent effects, synthesis, and applications:
Key Observations:
- Electronic Effects : Fluorine substituents (e.g., in this compound) provide moderate electron-withdrawing effects compared to stronger electron-withdrawing groups like -CF₃ or -Cl . This impacts nitrogen’s lone-pair density and reactivity in coordination chemistry .
- Biological Activity : Chloroethyl derivatives (e.g., N,N-bis(2-chloroethyl)aniline) exhibit cytotoxicity via DNA alkylation, while thioethyl analogs target cysteine residues in proteins .
- Material Science : Epoxypropyl and pyridylmethyl derivatives are utilized in resins and metal complexes, respectively, due to their crosslinking or chelating abilities .
Research Findings and Data
Reactivity in Coordination Chemistry
- N,N-Bis(2-chloroethyl)aniline in Ru(II)/Fe(II) complexes shows variable lone-pair electron density at nitrogen, affecting metal-ligand interactions (α-methylene δ: 3.96 for Ru vs. 4.01 for Fe) .
- N,N-Bis(2-thioethyl)aniline forms stable Re(V) complexes (88% yield) via thiol coordination, demonstrating utility in targeted metallodrugs .
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